molecular formula C13H22O6 B14576672 Acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol CAS No. 61597-34-0

Acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol

Cat. No.: B14576672
CAS No.: 61597-34-0
M. Wt: 274.31 g/mol
InChI Key: KQNSJUJFIVZUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;6,6-dimethylbicyclo[311]hept-2-ene-2,4-diol is a unique organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol typically involves the reaction of nopylamine hydrochloride with sodium nitrite in acetic acid. This reaction yields several products, including nopyl chloride, nopyl acetate, and 2-(1-acetoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene . Another method involves the reaction of (−)-nopol with methanesulfonyl chloride to obtain a corresponding mesylate, which then reacts with piperazine in the presence of potassium carbonate under reflux in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite, acetic acid, methanesulfonyl chloride, and potassium carbonate . Reaction conditions often involve refluxing in solvents like acetonitrile or using catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nopyl chloride, nopyl acetate, and various mesylates and piperazine derivatives .

Scientific Research Applications

Acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol involves its interaction with molecular targets and pathways in chemical reactions. For example, in the allylic chlorination of terpenic olefins, it acts as a catalyst, facilitating the selective formation of chlorides under mild conditions . The compound’s unique bicyclic structure allows it to participate in various chemical transformations, making it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-:

    Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate:

    Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-:

Uniqueness

Acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its bicyclic structure provides stability and reactivity, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

61597-34-0

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol

InChI

InChI=1S/C9H14O2.2C2H4O2/c1-9(2)5-3-6(9)8(11)4-7(5)10;2*1-2(3)4/h4-7,10-11H,3H2,1-2H3;2*1H3,(H,3,4)

InChI Key

KQNSJUJFIVZUQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC1(C2CC1C(=CC2O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.